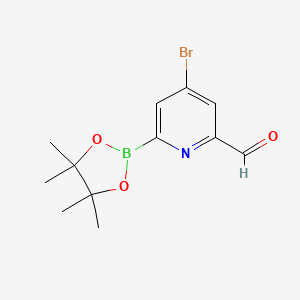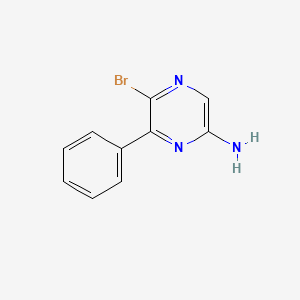
3-Tert-butyl-4-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-ethylphenol is an organic compound with the molecular formula C12H18O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Tert-butyl-4-ethylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. This reaction typically yields 2-tert-butyl-4-ethylphenol as a major product . Another method involves the transalkylation reactions where tert-butyl groups are transferred to the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure and high-temperature conditions to facilitate the alkylation process. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated phenols depending on the substituent used.
Aplicaciones Científicas De Investigación
3-Tert-butyl-4-ethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Industry: Used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan .
Mecanismo De Acción
The antioxidant properties of 3-Tert-butyl-4-ethylphenol are attributed to its ability to donate hydrogen atoms from its hydroxyl group to free radicals, thereby neutralizing them. This compound can interact with peroxide radicals, preventing the propagation of oxidative chain reactions. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-ethylphenol: Another phenolic antioxidant with similar properties.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation
Uniqueness
3-Tert-butyl-4-ethylphenol is unique due to its specific tert-butyl and ethyl substitutions on the phenol ring, which enhance its antioxidant properties and make it more effective in certain industrial applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-tert-butyl-4-ethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-9-6-7-10(13)8-11(9)12(2,3)4/h6-8,13H,5H2,1-4H3 |
Clave InChI |
DLDVYKZBOHSIJM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)











